molecular formula C14H24N4O3S B4878702 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4878702
M. Wt: 328.43 g/mol
InChI Key: KYVFRQYKACNRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as NEP, is a chemical compound that has been widely used in scientific research. NEP is a potent and selective inhibitor of neutral endopeptidase, an enzyme that plays an important role in the regulation of various physiological processes.

Mechanism of Action

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting the activity of neutral endopeptidase, an enzyme that is involved in the degradation of various peptides, including enkephalins, substance P, and bradykinin. By inhibiting the activity of neutral endopeptidase, N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide increases the levels of these peptides, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to have a beneficial effect on cardiovascular function. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have a role in the regulation of blood pressure and fluid balance.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a highly specific inhibitor of neutral endopeptidase, which makes it useful in the study of various physiological processes. However, one of the limitations of using N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is its potential toxicity. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of new N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide inhibitors that are more potent and selective than currently available inhibitors. Another area of research is the study of the role of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in the regulation of other physiological processes, such as immune function and metabolism. Additionally, the use of N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide inhibitors in the treatment of various diseases, such as hypertension and heart failure, is an area of active research.

Scientific Research Applications

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been used in a wide range of scientific research applications. It has been shown to have a potent inhibitory effect on neutral endopeptidase, which makes it useful in the study of various physiological processes, including inflammation, pain, and cardiovascular function. N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been used to study the role of endogenous peptides in the regulation of these processes.

properties

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-4-17-8-7-13(16-17)11(2)15-14(19)12-5-9-18(10-6-12)22(3,20)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVFRQYKACNRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.